Epigoitrin

Description

Epigoitrin has been reported in Brassica oleracea, Diplotaxis harra, and other organisms with data available.

Properties

IUPAC Name |

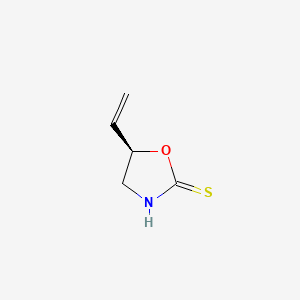

(5R)-5-ethenyl-1,3-oxazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQVYLOFLQICCT-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CNC(=S)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1CNC(=S)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318342 | |

| Record name | Epigoitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Goitrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Large prisms from ether | |

CAS No. |

1072-93-1, 500-12-9 | |

| Record name | Epigoitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epigoitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epigoitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPIGOITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N815D740R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50 °C | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Epigoitrin from Isatis indigotica: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigoitrin, a key alkaloid isolated from the root of Isatis indigotica (commonly known as Ban Lan Gen), has garnered significant scientific interest for its pronounced antiviral and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailed experimental protocols for its extraction and purification, and a comprehensive summary of its biological activities. Special emphasis is placed on elucidating the molecular mechanisms underlying its therapeutic effects, including its role in modulating critical signaling pathways. Quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising natural compound.

Introduction: Discovery and Significance

Isatis indigotica has a long history of use in traditional Chinese medicine for treating various ailments, including viral infections and inflammatory conditions.[1] Chemical investigations into its bioactive constituents led to the identification of this compound, an alkaloid that is now considered a marker compound for the quality control of Isatis indigotica root preparations.[2] Pharmacokinetic studies have revealed that this compound, the (R)-enantiomer of goitrin, is a primary contributor to the antiviral efficacy of the plant extract.[3] In contrast, its (S)-enantiomer, goitrin, is considered a potential goitrogen, highlighting the importance of stereospecific analysis and isolation.[3]

Isolation and Purification of this compound

The isolation of this compound from Isatis indigotica root involves a multi-step process encompassing extraction, partitioning, and chromatographic separation. The following protocol is a synthesis of methodologies reported in the scientific literature.

Experimental Protocol: Extraction and Preliminary Purification

A common method for extracting and purifying this compound from the dried roots of Isatis indigotica is as follows:

-

Powdering and Extraction:

-

Liquid-Liquid Extraction:

-

5 mL of diethyl ether is added to the filtered aqueous extract.

-

The mixture is shaken vigorously, and the diethyl ether layer is collected.

-

This liquid-liquid extraction process is repeated three times to ensure exhaustive extraction of this compound into the organic phase.[3]

-

-

Solvent Evaporation and Reconstitution:

-

The combined diethyl ether extracts are dried, typically under reduced pressure.

-

The resulting residue is reconstituted in 5 mL of methanol for subsequent analysis and purification.[3]

-

Experimental Protocol: Chiral Separation by Supercritical Fluid Chromatography (SFC)

Due to the enantiomeric nature of goitrin and this compound, chiral chromatography is essential for their separation. Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry (MS) has proven to be a rapid and sensitive method.

-

Chromatographic Conditions:

-

Column: (S,S)-Whelk-O 1 (4.6 × 250 mm, 10 μm) is a suitable chiral stationary phase that provides baseline resolution.[4][5]

-

Mobile Phase: A gradient of methanol in supercritical CO2 is employed. A typical gradient is holding at 20% methanol for 2 minutes, increasing to 40% over 0.5 minutes, holding at 40% for 2 minutes, and then returning to 20% in 0.5 minutes.[6]

-

Flow Rate: 3 mL/min.[6]

-

Temperature: 40°C.[6]

-

Backpressure: 120 bar.[6]

-

-

Detection:

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Quantitative Analysis

Quantitative analysis of this compound is crucial for quality control and pharmacological studies. SFC-MS provides a sensitive and rapid method for quantification.

| Parameter | Method | Result | Reference |

| Extraction Yield | Aqueous/Diethyl Ether Extraction | Not explicitly quantified in the provided search results | - |

| Linearity | SFC-MS | Excellent linearity achieved for both R- and S-goitrin | [6] |

| Limit of Detection (LOD) | SFC-MS | 2 ng/mL | [6] |

| Limit of Quantification (LOQ) | SFC-MS | 10 ng/mL | [6] |

| Run Time | SFC-MS | 6 minutes | [4][6] |

Biological Activities and Mechanisms of Action

This compound exhibits significant antiviral and anti-inflammatory properties, which are attributed to its ability to modulate specific intracellular signaling pathways.

Antiviral Activity

This compound has been shown to be effective against influenza A virus, particularly H1N1.[7] Its antiviral mechanism is primarily linked to the enhancement of the mitochondrial antiviral signaling (MAVS) pathway.[2][7]

Mechanism of Action:

Studies have demonstrated that this compound can reduce the susceptibility to influenza virus infection, especially under stress conditions.[2] It achieves this by downregulating the expression of Mitofusin-2 (MFN2), a protein that negatively regulates the MAVS pathway.[7][8] The reduction in MFN2 leads to an upregulation of MAVS, which in turn promotes the production of type I interferons (IFN-β) and interferon-inducible transmembrane protein 3 (IFITM3).[7][8] These downstream effectors play a critical role in inhibiting viral replication and spread.[7]

The following diagram illustrates the antiviral signaling pathway modulated by this compound.

Anti-inflammatory Activity

While the antiviral mechanism of this compound is well-characterized, its anti-inflammatory signaling pathway is an area of ongoing research. However, studies on Isatis indigotica extracts and related compounds suggest a potential role in modulating key inflammatory pathways such as the NF-κB and MAPK pathways. This compound has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.[9]

Proposed Mechanism of Action:

It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes. This inhibition could occur through the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB. Additionally, this compound may modulate the MAPK signaling cascade, which is also involved in the inflammatory response.

The diagram below presents a putative anti-inflammatory mechanism for this compound, based on current understanding and data from related compounds. Further research is required to fully elucidate this pathway.

Conclusion and Future Directions

This compound, a prominent alkaloid from Isatis indigotica, has demonstrated significant potential as a therapeutic agent, particularly in the context of viral infections. Its well-defined mechanism of action on the MAVS antiviral signaling pathway provides a solid foundation for its development as an antiviral drug. While its anti-inflammatory effects are evident, further research is needed to fully delineate the specific signaling cascades involved. Future studies should focus on elucidating the precise molecular targets of this compound within inflammatory pathways and on conducting preclinical and clinical trials to evaluate its safety and efficacy in human populations. The development of robust and scalable methods for the stereospecific synthesis or isolation of this compound will also be critical for its translation into a clinical setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apigetrin Abrogates Lipopolysaccharide-Induced Inflammation in L6 Skeletal Muscle Cells through NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apigetrin Abrogates Lipopolysaccharide-Induced Inflammation in L6 Skeletal Muscle Cells through NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, an Alkaloid From Isatis indigotica, Reduces H1N1 Infection in Stress-Induced Susceptible Model in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Ephedrine hydrochloride inhibits PGN-induced inflammatory responses by promoting IL-10 production and decreasing proinflammatory cytokine secretion via the PI3K/Akt/GSK3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Genesis of Epigoitrin: A Technical Guide to its Biosynthesis in Plants

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of epigoitrin, a significant glucosinolate hydrolysis product found in various Brassica species. This document is intended for researchers, scientists, and drug development professionals interested in the intricate biochemical processes governing the formation of this and related plant-derived compounds.

Introduction: The Glucosinolate Family and this compound

Glucosinolates are a class of secondary metabolites characteristic of the order Brassicales, which includes many economically important crops like broccoli, cabbage, and rapeseed. These compounds play a crucial role in plant defense against herbivores and pathogens. Upon tissue damage, glucosinolates are hydrolyzed by the enzyme myrosinase, leading to the formation of various bioactive compounds, including isothiocyanates, nitriles, and epithionitriles. This compound, a cyclized sulfur-containing nitrile, is a prominent hydrolysis product derived from its precursor, progoitrin ((2R)-2-hydroxy-3-butenylglucosinolate). The formation of this compound is of particular interest due to its potential biological activities and its prevalence in widely consumed vegetables.

The Biosynthetic Pathway of Progoitrin: The Precursor to this compound

The biosynthesis of this compound begins with the formation of its parent glucosinolate, progoitrin. This multi-step process can be broadly divided into three stages: side-chain elongation of a precursor amino acid, formation of the core glucosinolate structure, and secondary modification of the side chain.

Side-Chain Elongation

The biosynthesis of aliphatic glucosinolates like progoitrin starts with the chain elongation of the amino acid methionine. This process involves a series of enzymatic reactions that add methylene groups to the amino acid backbone.

Core Glucosinolate Structure Formation

The elongated amino acid then undergoes a series of reactions to form the characteristic glucosinolate core structure. This involves the conversion of the amino acid to an aldoxime, followed by the addition of a sulfur donor (cysteine) and subsequent glucosylation and sulfation.

Secondary Side-Chain Modification to Form Progoitrin

The final step in progoitrin biosynthesis is the hydroxylation of the butenyl side chain. This crucial step is catalyzed by a 2-oxoglutarate-dependent dioxygenase. In Chinese Kale (Brassica oleracea var. alboglabra), the genes BocODD1 and BocODD2 have been identified to regulate the biosynthesis of progoitrin, highlighting their role in this hydroxylation step.[1][2]

The Hydrolytic Formation of this compound: A Response to Tissue Damage

This compound itself is not directly synthesized and stored within the plant cell. Instead, its formation is a rapid chemical event triggered by tissue damage, which brings together the substrate (progoitrin) and the necessary enzymes. This process is known as the "mustard oil bomb."

The key players in this transformation are the enzyme myrosinase (a thioglucosidase) and a specifier protein known as the Epithiospecifier Protein (ESP) .[3][4]

-

Myrosinase Action: Upon cellular disruption, myrosinase cleaves the glucose moiety from progoitrin, resulting in an unstable aglycone intermediate.

-

ESP-Mediated Cyclization: In the presence of ESP, this aglycone does not rearrange into an isothiocyanate (the "default" hydrolysis product). Instead, ESP facilitates an intramolecular cyclization and desulfuration, leading to the formation of the stable epithionitrile, This compound .[3][4][5]

The overall hydrolytic pathway is depicted in the following diagram:

Caption: Hydrolytic pathway of progoitrin to form this compound.

Quantitative Data on this compound and its Precursor

Precise kinetic data for the enzymatic conversion of progoitrin to this compound by myrosinase and ESP are not extensively documented in the literature. However, quantitative analyses of progoitrin and its hydrolysis products have been performed in various Brassica species. The following tables summarize some of the reported concentrations.

Table 1: Progoitrin Concentrations in Various Brassica Vegetables

| Plant Species | Cultivar/Variety | Progoitrin Concentration (μmol/100g fresh weight) | Reference |

| Brassica napus | Siberian (Russian) Kales | >100 | [6] |

| Brassica oleracea | Collards | >100 | [6] |

| Brassica oleracea | Brussels Sprouts | >100 | [6] |

| Brassica oleracea | Commercial Broccoli | <10 | [6] |

| Brassica rapa | Turnip Tops | <10 | [6] |

Table 2: Goitrin/Epigoitrin Concentrations in Isatis indigotica

| Sample Type | Goitrin/Epigoitrin Concentration | Reference |

| Dried roots of Isatis indigotica | Qualitative and quantitative analyses performed, but specific concentration values vary between samples. | [7] |

| Ban Lan Gen powder formulations | Varies significantly between different formulations. | [8] |

Experimental Protocols

The elucidation of the this compound formation pathway relies on several key experimental techniques. Detailed methodologies for the primary enzymes involved are outlined below.

Myrosinase Activity Assay

Principle: Myrosinase activity is typically determined by monitoring the disappearance of the glucosinolate substrate (e.g., sinigrin, a commercially available glucosinolate) over time. The decrease in absorbance at a specific wavelength (e.g., 227 nm) is proportional to the enzyme activity.

Protocol:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in a suitable extraction buffer (e.g., phosphate buffer, pH 7.0) on ice.

-

Centrifuge the homogenate to pellet cellular debris.

-

The supernatant contains the crude myrosinase extract.

-

-

Assay Mixture:

-

Prepare a reaction mixture containing a known concentration of a glucosinolate substrate (e.g., 0.5 mM sinigrin) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.5).

-

Equilibrate the mixture to the desired reaction temperature (e.g., 37°C).

-

-

Reaction and Measurement:

-

Initiate the reaction by adding a specific volume of the enzyme extract to the assay mixture.

-

Monitor the decrease in absorbance at 227 nm over a set period using a spectrophotometer.

-

Calculate the rate of substrate hydrolysis from the change in absorbance over time. One unit of myrosinase activity is often defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

-

Epithiospecifier Protein (ESP) Activity Assay

Principle: ESP activity is measured by quantifying the formation of epithionitriles from an alkenyl glucosinolate in the presence of myrosinase. The ratio of epithionitrile to isothiocyanate formed is indicative of ESP activity.

Protocol:

-

Enzyme and Substrate Preparation:

-

Prepare a crude myrosinase extract as described above.

-

Prepare a separate crude ESP extract using a similar homogenization and centrifugation procedure.

-

Prepare a solution of an alkenyl glucosinolate substrate (e.g., progoitrin or sinigrin).

-

-

Reaction Mixture:

-

Combine the myrosinase extract, ESP extract, and the glucosinolate substrate in a reaction buffer (e.g., phosphate buffer, pH 7.0).

-

Incubate the mixture at a controlled temperature (e.g., room temperature) for a defined period to allow for enzymatic hydrolysis.

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding an organic solvent (e.g., dichloromethane).

-

Vortex vigorously to extract the hydrolysis products into the organic phase.

-

Analyze the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the amounts of epithionitrile and isothiocyanate formed.

-

ESP activity can be expressed as the percentage of epithionitrile formed relative to the total amount of hydrolysis products.

-

Experimental Workflow for ESP Activity Assay:

Caption: General workflow for determining ESP activity.

Regulation and Significance

The biosynthesis of progoitrin and the subsequent formation of this compound are tightly regulated processes in plants, influenced by genetic factors and environmental cues. The ratio of myrosinase to ESP activity can vary between plant species, cultivars, and even different tissues within the same plant, leading to different profiles of hydrolysis products.[5][9] Understanding these regulatory mechanisms is crucial for breeding crops with desired glucosinolate profiles for improved nutritional value or enhanced pest resistance.

Conclusion

The formation of this compound is a fascinating example of the complex interplay between biosynthetic pathways and rapid, triggered enzymatic reactions in plants. While the biosynthesis of its precursor, progoitrin, follows the general glucosinolate pathway, the final conversion to this compound is a hydrolytic event mediated by myrosinase and the epithiospecifier protein. Further research is needed to fully elucidate the kinetic parameters of these enzymes with progoitrin and to understand the precise regulatory networks that control the levels of ESP and myrosinase, which will ultimately provide a more complete picture of how plants generate their diverse chemical defenses. This knowledge holds significant potential for applications in agriculture, human health, and drug development.

References

- 1. Identification and Characterization of Three Epithiospecifier Protein Isoforms in Brassica oleracea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. era.dpi.qld.gov.au [era.dpi.qld.gov.au]

- 3. The Arabidopsis Epithiospecifier Protein Promotes the Hydrolysis of Glucosinolates to Nitriles and Influences Trichoplusia ni Herbivory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epithiospecifier protein from broccoli (Brassica oleracea L. ssp. italica) inhibits formation of the anticancer agent sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epithiospecifier protein activity in broccoli: the link between terminal alkenyl glucosinolates and sulphoraphane nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Concentrations of thiocyanate and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [mostwiedzy.pl]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Identification and Characterization of Three Epithiospecifier Protein Isoforms in Brassica oleracea [frontiersin.org]

The Antiviral Mechanism of Epigoitrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigoitrin, a naturally occurring alkaloid derived from Isatis indigotica, has demonstrated significant antiviral properties, particularly against the influenza A virus. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's antiviral activity. The primary mechanism involves the potentiation of the host's innate immune response through the mitochondrial antiviral signaling (MAVS) pathway. Furthermore, evidence suggests a multi-faceted approach that includes direct inhibition of viral attachment and replication. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of the involved signaling pathways to facilitate a comprehensive understanding for research and development applications.

Core Antiviral Mechanism of Action

This compound's principal antiviral activity against influenza A virus, specifically the H1N1 strain, is mediated through the modulation of the host's innate immune signaling, particularly in the context of stress-induced susceptibility.[1][2] Stress, through the release of glucocorticoids like corticosterone, can suppress the immune system, making the host more vulnerable to viral infections.[1][3] this compound appears to counteract this immunosuppression and bolster antiviral defenses via the mitochondrial antiviral signaling (MAVS) pathway.[1][2]

The proposed mechanism centers on the protein mitofusin-2 (MFN2), a negative regulator of the MAVS pathway. This compound treatment has been shown to reduce the expression of MFN2.[1][2][4] This reduction in MFN2 leads to an elevation in the expression of MAVS protein. The increased MAVS expression subsequently triggers a downstream signaling cascade, resulting in the enhanced production of type I interferons, specifically interferon-beta (IFN-β), and the interferon-inducible transmembrane protein 3 (IFITM3).[1][2][3] Both IFN-β and IFITM3 are crucial components of the host's antiviral defense system, helping to control and clear viral infections.[1]

In addition to modulating the MAVS pathway, other studies have indicated that this compound may also exert its antiviral effects by directly interfering with the viral life cycle.[2][5] Specifically, it has been reported to inhibit the attachment of the influenza virus to host cells and to impede viral multiplication.[2][5] This suggests a dual mechanism of action for this compound, targeting both host- and virus-specific processes.

Quantitative Data on Antiviral Efficacy

The antiviral effects of this compound have been quantified in both in vivo and in vitro models. The following tables summarize key findings from relevant studies.

Table 1: In Vivo Efficacy of this compound in a Stress-Induced H1N1 Infection Mouse Model

| Parameter | Control (H1N1) | Stress + H1N1 | Stress + H1N1 + this compound (88 mg/kg/d) | Stress + H1N1 + this compound (176 mg/kg/d) | Oseltamivir (Positive Control) |

| Morbidity Rate | 83% | 100% | Not specified | Not specified | 38% |

| Survival Rate | 71% | 50% | Not specified | Not specified | 92% |

| Mean Time to Sickness (days) | 8.43 ± 5.36 | 6.33 ± 0.89 | Not specified | Not specified | Not specified |

| Mean Day to Death | 17.29 ± 6.16 | 10.86 ± 5.7 | Not specified | Not specified | Not specified |

Data extracted from Luo et al., 2019.[1][6]

Table 2: Effect of this compound on MAVS Pathway Protein Expression in Lung Tissue of Stressed, H1N1-Infected Mice

| Protein | Control (H1N1) | Stress + H1N1 | Stress + H1N1 + this compound |

| MFN2 | Baseline | Increased | Reduced |

| MAVS | Baseline | Decreased | Increased |

| IFN-β | Baseline | Decreased | Increased |

| IFITM3 | Baseline | Decreased | Increased |

Qualitative summary based on Western blot data from Luo et al., 2019.[1][2]

Table 3: In Vitro Anti-Influenza Activity of this compound

| Assay | Endpoint | This compound |

| Virus Attachment Inhibition | Inhibition of virus absorption to MDCK cells | Dose-dependent |

| Virus Multiplication Inhibition | Increased viability of pre-infected MDCK cells | Significant (P < 0.01) |

Data extracted from Xiao et al., 2016 as cited in other sources.[5]

Detailed Experimental Protocols

In Vivo Restraint Stress and H1N1 Infection Model

-

Animal Model: Male ICR mice (6-8 weeks old) are used.

-

Restraint Stress: Mice are placed in 50 ml polypropylene conical tubes with ventilation holes for 18 hours (from 4:00 PM to 10:00 AM).

-

Virus Infection: Following the stress protocol, mice are anesthetized and intranasally inoculated with a lethal dose of H1N1 virus.

-

This compound Administration: this compound is administered orally once daily for the duration of the experiment, starting on the day of infection.

-

Outcome Measures: Morbidity, mortality, body weight, and viral titers in the lungs are monitored daily for 21 days. Lung tissues are collected for Western blot and histopathological analysis. Plasma is collected for corticosterone level determination.[1]

In Vitro Corticosterone-Induced Stress Model

-

Cell Line: A549 human lung adenocarcinoma cells are used.

-

Stress Induction: Cells are pre-treated with corticosterone (100 μg/ml) for 24 hours to mimic stress conditions.

-

Virus Infection: Following corticosterone treatment, cells are infected with H1N1 virus.

-

This compound Treatment: this compound is added to the cell culture medium at the time of infection.

-

Outcome Measures: Viral replication is assessed by measuring the expression of viral nucleoprotein (NP) via immunofluorescence and TCID50 assay. The expression of MAVS pathway proteins (MFN2, MAVS, IFN-β) is analyzed by Western blotting and qRT-PCR.[1][3]

Western Blotting

-

Sample Preparation: Lung tissues or cell lysates are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against MFN2, MAVS, IFN-β, IFITM3, and β-actin overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Virus Attachment and Multiplication Assays

-

Cell Line: Madin-Darby canine kidney (MDCK) cells are used.

-

Virus Attachment Assay: MDCK cells are pre-chilled, and then a mixture of influenza virus and varying concentrations of this compound is added. After incubation, the unbound virus is removed, and the cells are cultured. The inhibition of virus attachment is determined by assessing cell viability using an MTT assay.

-

Virus Multiplication Assay: MDCK cells are first infected with the influenza virus. After a period of viral adsorption, the inoculum is removed, and the cells are treated with different concentrations of this compound. The inhibition of virus multiplication is measured by the MTT assay to determine cell viability.[5]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the antiviral action of this compound.

References

- 1. Frontiers | this compound, an Alkaloid From Isatis indigotica, Reduces H1N1 Infection in Stress-Induced Susceptible Model in vivo and in vitro [frontiersin.org]

- 2. This compound, an Alkaloid From Isatis indigotica, Reduces H1N1 Infection in Stress-Induced Susceptible Model in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antiviral activities against influenza virus (FM1) of bioactive fractions and representative compounds extracted from Banlangen (Radix Isatidis) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Epigoitrin: A Novel Antiviral Agent Against Influenza A Virus Replication

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of the alkaloid epigoitrin and its inhibitory effects on the replication of the influenza A virus. Sourced from the roots of Isatis indigotica (Banlangen), this compound has demonstrated significant antiviral properties, positioning it as a compound of interest for novel anti-influenza therapeutic strategies.[1][2] This guide synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and the elucidated mechanism of action involving host antiviral signaling pathways.

Quantitative Analysis of Antiviral Activity

This compound's efficacy against influenza A virus has been quantified in several studies. The data highlights its potent inhibitory effects, particularly its ability to interfere with viral replication and attachment.

| Parameter | Virus Strain | Cell Line | Value | Reference |

| Lowest Effective Concentration | Influenza A | Not Specified | 82.5 µg/mL | [3] |

| Optimum Effective Concentration | Influenza A | Not Specified | 225.0 µg/mL | [3] |

| Highest Effective Concentration | Influenza A | Not Specified | 289.7 µg/mL | [3] |

| In Vivo Dosage | H1N1 | BALB/c Mice | 88 mg/kg | [2] |

Table 1: Summary of Quantitative Data on this compound's Anti-Influenza Activity. This table presents the effective concentrations of this compound observed in vitro and a significant in vivo dosage.

Mechanism of Action: Modulation of the MAVS Signaling Pathway

Research indicates that this compound exerts its antiviral effects not by directly targeting the virus, but by modulating the host's innate immune response, particularly in models of stress-induced susceptibility.[1] The primary mechanism involves the potentiation of the mitochondrial antiviral signaling (MAVS) pathway.[1][2]

Under conditions of stress, elevated corticosterone levels can suppress the host's antiviral defenses.[1] this compound counteracts this by reducing the expression of mitofusin-2 (MFN2), a negative regulator of the MAVS pathway.[1][4] This reduction in MFN2 leads to an elevation of MAVS protein expression.[1] Activated MAVS, in turn, triggers the downstream production of crucial antiviral molecules, including interferon-beta (IFN-β) and interferon-inducible transmembrane 3 (IFITM3), which establish an antiviral state within the host cell and inhibit viral replication.[1][2]

Earlier studies also suggest that this compound can inhibit the attachment of the influenza virus to host cells and interfere with viral multiplication, indicating a multi-faceted mechanism of action.[5]

Detailed Experimental Protocols

The following sections describe the key methodologies employed to elucidate the antiviral effects of this compound.

Cell Culture, Virus, and In Vitro Stress Model

-

Cell Lines: Madin-Darby Canine Kidney (MDCK) and human lung adenocarcinoma (A549) cells are commonly used for influenza A virus propagation and infection studies.[1][5]

-

Virus Strains: Experiments have utilized H1N1 strains of influenza A virus.[1]

-

In Vitro Stress Model: To mimic stress-induced susceptibility, A549 cells are pretreated with corticosterone (e.g., 100 μM) for 48 hours prior to viral infection. This model shows increased viral abundance compared to non-treated cells.[1]

Antiviral Activity Assays

-

TCID50 Assay (50% Tissue Culture Infectious Dose): This assay is used to quantify the infectious viral titer.[1]

-

MDCK cells are seeded in 96-well plates.

-

Serial dilutions of virus-containing supernatants are added to the cell monolayers.

-

After incubation, the cytopathic effect (CPE) is observed, and the TCID50 is calculated using the Reed-Muench method.

-

-

Plaque Reduction Assay: This method assesses the ability of a compound to inhibit virus-induced plaque formation.

-

Confluent cell monolayers (e.g., MDCK) are infected with a known quantity of influenza virus.

-

The cells are then overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of this compound.

-

After incubation to allow plaque formation, cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques. The reduction in plaque number relative to a virus-only control indicates antiviral activity.

-

Determining the Mode of Action

To discern the specific stage of the viral lifecycle inhibited by this compound, time-of-addition experiments are performed.[5][6]

-

Attachment Inhibition: this compound is added to cells simultaneously with the virus. After an absorption period (e.g., 1.5-2 hours), the mixture is removed, and cells are washed and incubated with fresh medium.[5]

-

Replication Inhibition (Post-entry): Cells are first infected with the virus. After the absorption period, the unabsorbed virus is washed away, and a medium containing this compound is added.[5]

-

Prophylactic Effect: Cells are pre-treated with this compound for a set duration (e.g., 2-4 hours). The compound is then removed, and cells are infected with the virus.[1][5]

Molecular Biology Techniques

-

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the gene expression levels of viral proteins (e.g., Nucleoprotein - NP) and host antiviral genes (e.g., IFN-β).[1]

-

Total RNA is extracted from treated and untreated infected cells.

-

RNA is reverse-transcribed into cDNA.

-

qRT-PCR is performed using specific primers for the target genes and a housekeeping gene (e.g., GAPDH, actin) for normalization.

-

-

Western Blotting: This method quantifies the protein levels of viral NP and host signaling proteins like MFN2, MAVS, IFN-β, and IFITM3.[1]

-

Cell lysates are prepared, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is incubated with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Protein bands are visualized using a chemiluminescent substrate, and band densities are quantified.[1]

-

-

Immunofluorescence Assay (IFA): This technique is used to visualize the expression and localization of viral proteins within infected cells.[1]

-

Cells grown on coverslips are infected and treated as required.

-

At a specific time post-infection (e.g., 12 hours), cells are fixed and permeabilized.

-

Cells are incubated with a primary antibody against a viral protein (e.g., NP), followed by a fluorescently labeled secondary antibody.

-

Cell nuclei are counterstained (e.g., with DAPI), and coverslips are mounted and observed under a fluorescence microscope.[1][2]

-

Conclusion

This compound demonstrates significant potential as an anti-influenza A virus agent. Its unique mechanism of action, which involves enhancing the host's intrinsic mitochondrial antiviral signaling pathway, is particularly noteworthy, especially in the context of stress-induced immunosuppression.[1] Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic properties and to evaluate its efficacy against a broader range of influenza strains, including clinically relevant and drug-resistant variants. The multi-modal inhibition of both viral attachment and replication suggests that this compound could be a robust candidate for further preclinical and clinical development.[5]

References

- 1. Frontiers | this compound, an Alkaloid From Isatis indigotica, Reduces H1N1 Infection in Stress-Induced Susceptible Model in vivo and in vitro [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antiviral activities against influenza virus (FM1) of bioactive fractions and representative compounds extracted from Banlangen (Radix Isatidis) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral Effect of Isoquercitrin against Influenza A Viral Infection via Modulating Hemagglutinin and Neuraminidase [mdpi.com]

Epigoitrin: A Technical Guide on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epigoitrin, a natural alkaloid derived from Isatis indigotica, has demonstrated notable anti-inflammatory and antiviral properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-inflammatory effects, with a focus on its mechanism of action, relevant signaling pathways, and available quantitative data. The information presented herein is primarily based on a key study in a murine model of stress-induced susceptibility to H1N1 influenza virus, which has provided the most substantial evidence to date. While the anti-inflammatory effects are evident in this context, it is important to note that the broader anti-inflammatory profile of this compound, particularly its direct effects on classical inflammatory pathways such as MAPK and NF-κB, and its influence on COX-2 and iNOS, remains an area for future investigation.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. The quest for novel anti-inflammatory agents has led to the exploration of natural products, with alkaloids from medicinal plants being a promising source. This compound, an alkaloid found in the roots of Isatis indigotica, has been identified as a compound of interest due to its biological activities.[1] This guide synthesizes the existing research on the anti-inflammatory properties of this compound, presenting the data in a structured format to aid researchers and drug development professionals in their understanding and potential future exploration of this compound.

In Vivo Anti-inflammatory Effects

The primary evidence for this compound's anti-inflammatory activity comes from an in vivo study utilizing a restraint-stressed mouse model infected with the H1N1 influenza virus.[1][2] In this model, psychological stress was used to create a condition of heightened susceptibility to viral infection and an exaggerated inflammatory response.

Reduction of Pro-inflammatory Cytokines

Treatment with this compound was shown to significantly reduce the levels of key pro-inflammatory cytokines in the bronchoalveolar lavage fluid (BALF) of infected mice.[2] Specifically, a high dose of this compound (176 mg/kg/d) effectively lowered the concentrations of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), which are pivotal mediators of acute inflammation.[1][2]

Attenuation of Lung Inflammation

Histopathological analysis of lung tissue from the stressed and infected mice revealed severe inflammatory cell infiltration in the interstitium and alveoli.[1] Treatment with this compound at a high dose (176 mg/kg/d) markedly reduced the total number of infiltrating cells, including neutrophils, monocytes, and lymphocytes, in the BALF.[2] This was accompanied by a lower lung index and a reduced histopathological score, indicating a significant attenuation of pneumonia.[2]

Signaling Pathway and Mechanism of Action

The anti-inflammatory effects of this compound, in the context of the studied viral infection model, are linked to its ability to modulate a specific mitochondrial antiviral signaling pathway.[1][2] It is important to note that direct evidence linking this compound to the canonical NF-κB or MAPK signaling pathways, which are central to many inflammatory processes, has not yet been reported in the scientific literature. Similarly, there is no available data on the effect of this compound on the expression or activity of cyclooxygenase-2 (COX-2) or inducible nitric oxide synthase (iNOS).

The currently understood mechanism involves the following steps:

-

Reduction of Mitofusin-2 (MFN2) Expression: this compound treatment was found to reduce the protein expression of MFN2.[1][2]

-

Elevation of Mitochondrial Antiviral Signaling (MAVS) Protein: The reduction in MFN2 leads to an increase in the expression of MAVS protein.[1][2]

-

Increased Interferon-beta (IFN-β) Production: Elevated MAVS expression subsequently boosts the production of IFN-β, a type I interferon with potent antiviral and immunomodulatory functions.[1][2]

This signaling cascade ultimately helps to control the viral replication and, consequently, dampen the excessive pro-inflammatory cytokine production that contributes to lung pathology.[1]

Proposed signaling pathway of this compound's anti-inflammatory action.

Quantitative Data

The following tables summarize the quantitative data extracted from the primary research study on this compound's anti-inflammatory and related effects.

Table 1: Effect of this compound on Pro-inflammatory Cytokines in BALF

| Treatment Group | Dose | TNF-α (pg/mL) | IL-1β (pg/mL) |

| Stress + H1N1 | - | ~150 | ~25 |

| Stress + H1N1 + this compound-H | 176 mg/kg/d | ~50 | ~10 |

Data are approximate values estimated from graphical representations in Luo et al. (2019) and are intended for comparative purposes.[2]

Table 2: In Vivo Efficacy of this compound in H1N1-Infected Stressed Mice

| Parameter | Stress + H1N1 | Stress + H1N1 + this compound-L | Stress + H1N1 + this compound-H |

| Dose | - | 88 mg/kg/d | 176 mg/kg/d |

| Survival Rate | 50.0% | 71.0% | 50.0% (Note: data from graph shows improvement over stress group, but less than low dose) |

| Mean Day to Death (MDD) | 10.86 ± 5.7 days | Prolonged | Prolonged |

| Morbidity Rate | 100% | Reduced | Reduced |

| Virus Titer (Log10 TCID50/ml) | 4.35 ± 0.50 | 4.13 ± 0.37 | 2.55 ± 0.25 |

Data sourced from Luo et al. (2019).[1][2]

Experimental Protocols

This section provides a detailed methodology for the key in vivo experiment that forms the basis of our current understanding of this compound's anti-inflammatory properties.

Animal Model and Treatment

-

Animals: Male C57BL/6 mice.

-

Stress Induction: Restraint stress was induced by placing mice in 50 mL conical tubes with ventilation holes for a specified duration.

-

Virus Infection: Mice were intranasally infected with a mouse-adapted H1N1 influenza A virus (A/FM/1/47).[1]

-

Treatment Groups:

-

Control

-

Virus only

-

Restraint + Virus

-

Oseltamivir (30 mg/kg/d) + Restraint + Virus

-

This compound-L (88 mg/kg/d) + Restraint + Virus

-

This compound-H (176 mg/kg/d) + Restraint + Virus

-

-

Drug Administration: this compound and Oseltamivir were administered orally for 7 consecutive days prior to and during the infection period.[3]

Experimental workflow for the in vivo assessment of this compound.

Bronchoalveolar Lavage Fluid (BALF) Analysis

-

At day 5 post-infection, mice were euthanized, and the lungs were lavaged with PBS.

-

The BALF was centrifuged, and the supernatant was collected for cytokine analysis.

-

The cell pellet was resuspended for total and differential cell counts.

Cytokine Measurement

-

The concentrations of TNF-α and IL-1β in the BALF supernatant were quantified using commercial ELISA kits according to the manufacturer's instructions.

Histopathological Examination

-

Lung tissues were fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

-

The stained sections were examined under a light microscope to assess the degree of inflammation and tissue damage.

Viral Titer Assay

-

Lung tissues were homogenized, and the viral titers were determined by a 50% tissue culture infectious dose (TCID50) assay using Madin-Darby canine kidney (MDCK) cells.

Discussion and Future Directions

The current body of evidence strongly suggests that this compound possesses anti-inflammatory properties, at least within the context of virally induced inflammation in a stressed host. The reduction of pro-inflammatory cytokines and the attenuation of inflammatory cell infiltration in the lungs are significant findings. The elucidation of the MFN2/MAVS/IFN-β signaling pathway provides a plausible mechanism for these observations.

However, the full anti-inflammatory potential of this compound remains to be explored. A critical next step for the research community will be to investigate the effects of this compound in non-viral models of inflammation, such as those induced by lipopolysaccharide (LPS) or other inflammatory stimuli. Such studies would be invaluable in determining whether the anti-inflammatory activity of this compound is a general property of the compound or is restricted to specific, virally-driven inflammatory contexts.

Furthermore, there is a clear need for in vitro studies to dissect the molecular mechanisms of this compound in greater detail. Specifically, research should be directed towards:

-

Investigating the NF-κB and MAPK Signaling Pathways: These are central hubs in the inflammatory response, and determining if this compound modulates these pathways would be a significant advancement in our understanding of its mechanism of action.

-

Assessing the Effects on COX-2 and iNOS: The expression of these enzymes is a hallmark of inflammation, and their inhibition is a key strategy for many anti-inflammatory drugs.

-

Determining Quantitative Pharmacological Parameters: In vitro assays could provide crucial data such as IC50 values for the inhibition of various inflammatory mediators, which would be essential for any future drug development efforts.

Conclusion

This compound is an intriguing natural alkaloid with demonstrated anti-inflammatory effects in a preclinical model of stress-exacerbated viral pneumonia. Its mechanism of action appears to be linked to the modulation of the MFN2/MAVS mitochondrial antiviral signaling pathway, leading to a reduction in pro-inflammatory cytokine production. While this provides a solid foundation for its potential as a therapeutic agent, further in-depth studies are required to fully characterize its anti-inflammatory profile, particularly its effects on key inflammatory signaling pathways and enzymes. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in advancing our knowledge of this compound and its therapeutic potential.

References

- 1. This compound, an Alkaloid From Isatis indigotica, Reduces H1N1 Infection in Stress-Induced Susceptible Model in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | this compound, an Alkaloid From Isatis indigotica, Reduces H1N1 Infection in Stress-Induced Susceptible Model in vivo and in vitro [frontiersin.org]

The Historical Use of Epigoitrin-Containing Plants in Traditional Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigoitrin, a naturally occurring chiral alkaloid, is a compound of significant interest due to its documented antiviral and other pharmacological activities. This technical guide provides an in-depth exploration of the historical and traditional medicinal uses of plants known to contain this compound and its precursor, epiprogoitrin. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive resource that includes traditional preparations, quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows. The primary plants of interest belong to the Brassicaceae family, with a notable emphasis on Isatis indigotica (Woad) and Cheiranthus cheiri (Wallflower).

This compound-Containing Plants in Traditional Medicine

The use of plants containing this compound and other glucosinolates has a long history in various traditional medicine systems worldwide. These plants have been empirically recognized for their therapeutic properties, which modern science is now beginning to elucidate at a molecular level.

Isatis indigotica (Woad, Ban Lan Gen)

Isatis indigotica, known as Ban Lan Gen in Traditional Chinese Medicine (TCM), is arguably the most well-documented this compound-containing medicinal plant. For centuries, its roots have been used to "clear heat and detoxify," a concept in TCM associated with treating febrile diseases, viral infections, and inflammation.[1]

Traditional Uses and Preparations:

-

Antiviral Applications: The primary traditional use of Ban Lan Gen is for the prevention and treatment of viral respiratory illnesses, including influenza, colds, and sore throat.[1] It has also been used for other viral diseases such as mumps and viral hepatitis.[2]

-

Preparation: The dried root is the part used medicinally. Traditional preparations typically involve making a decoction by simmering the sliced, dried root in water.[3] This decoction is then consumed as a tea.[3] Commercially, Ban Lan Gen is also available as granules that can be dissolved in hot water.[1]

-

Dosage: In TCM, the typical daily dosage of the dried root (Ban Lan Gen) is 10-30 grams when used in a decoction.[4] For concentrated extract granules, a common dosage is 1.5 grams taken once or twice daily.

Cheiranthus cheiri (Wallflower)

Cheiranthus cheiri, or Wallflower, has a history of use in European and Ayurvedic medicine. While not as extensively studied for its this compound content as Isatis indigotica, it contains glucosinolates that are precursors to goitrin and this compound.

Traditional Uses and Preparations:

-

Anti-inflammatory and Respiratory Ailments: Historically, the flowers and leaves were used in Europe as poultices for minor wounds. In colonial India, it was used as a mild expectorant. Modern Ayurvedic practices have incorporated it into cough syrups and topical salves. In Persian medicine, topical formulations like cerates, lotions, and poultices have been used for inflammatory conditions such as arthritis.[5]

-

Cardiotonic and Other Uses: In small doses, it has been traditionally considered a cardiotonic, though it is used with caution due to potential toxicity at higher doses.[6] The seeds have been used as a diuretic, expectorant, and tonic.[6]

-

Preparation and Dosage:

-

Infusion: An infusion of 2-3 grams of the herb or flower can be taken three times daily.[7]

-

Dried Flower Powder: A dosage of 500-1000 mg of dried flower powder is taken once or twice daily with water or honey for indigestion or respiratory support.

-

Decoction/Syrup: Simmering 5 grams of dried flowers in 250 mL of water for 15 minutes.

-

Salve: An oil infusion of the dried flowers can be prepared and mixed with beeswax to create a salve for topical application.

-

Other Brassica Species (Cruciferous Vegetables)

Many common cruciferous vegetables from the Brassica genus are known to contain glucosinolates, the precursors to this compound. While not typically used in the same targeted medicinal way as Isatis indigotica, their consumption as part of a regular diet has been associated with various health benefits, which can be partly attributed to these compounds.[1][8]

Traditional Uses:

-

General Health and Detoxification: The consumption of Brassica vegetables like cabbage (Brassica oleracea) has been historically linked to promoting digestion and as a remedy for constipation.[8] The juice of cabbage has been used as a laxative and even as an antidote for mushroom poisoning.[1][8]

-

Anti-inflammatory: The anti-inflammatory properties of cabbage have been recognized in folk medicine, with leaves being used to soothe swollen feet and treat skin irritations.[1][8]

Quantitative Data on this compound and Glucosinolate Content

The concentration of this compound and its precursor glucosinolates can vary significantly depending on the plant species, cultivar, growing conditions, and processing methods.

| Plant Species | Part Used | Compound(s) Analyzed | Reported Content/Observations | Citation(s) |

| Isatis indigotica | Root | Goitrin/Epigoitrin | Varies significantly among different commercial "Ban Lan Gen" powder formulations. One formulation had only detectable levels (2-10 ng/mL), while another had five times more than a third. | [9] |

| Brassica rapa (Turnip) | Greens & Tops | Progoitrin | 0.38–2.26 µmol/g dry weight | [10] |

| Brassica rapa (Turnip) | Greens & Tops | Total Glucosinolates | 13.23–21.28 µmol/g (greens), 13.36–20.20 µmol/g (tops) | [10] |

| Brassica oleracea (Cabbage, Kale) | Leaves | Glucoraphanin (precursor to sulforaphane) | Some cabbage and kale cultivars have levels comparable to or higher than broccoli (up to 119.4 mg/100g FW). | [7] |

| Brassica species (general) | Vegetative Tissues | Total Glucosinolates | Can account for up to 1% of the dry weight. | [11] |

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

The following protocol is a generalized representation based on methods for extracting goitrin/epigoitrin from Isatis indigotica.

-

Sample Preparation:

-

Air-dry the plant material (e.g., roots of Isatis indigotica).

-

Pulverize the dried material into a fine powder.

-

-

Extraction:

-

Liquid-Liquid Extraction:

-

Concentration and Reconstitution:

Quantitative Analysis of this compound by SFC/UV/MS

Supercritical Fluid Chromatography (SFC) coupled with UV and Mass Spectrometry (MS) detection is a rapid and sensitive method for the chiral separation and quantification of this compound and its enantiomer, goitrin.

-

Chromatographic System: Waters ACQUITY UPC² System or similar.

-

Column: A chiral stationary phase column is essential for separating the enantiomers. For example, a (S, S)-Whelk-O 1 column (4.6 x 250 mm, 10 µm).

-

Mobile Phase:

-

Supercritical CO₂ as the primary mobile phase.

-

A co-solvent such as methanol.

-

A gradient elution may be used to optimize separation.

-

-

Detection:

-

UV/PDA Detector: Monitor at a wavelength of approximately 245 nm.

-

Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific m/z of this compound.

-

-

Quantification: Generate a standard curve using a certified reference standard of this compound.

In Vivo Antiviral Activity Assay (Mouse Model)

This protocol is based on a study investigating the anti-influenza activity of this compound in a stress-induced susceptible mouse model.[13]

-

Animal Model:

-

Use specific-pathogen-free mice (e.g., BALB/c).

-

Induce stress using a restraint model (e.g., restraining mice for a set period daily).

-

-

Drug Administration:

-

Administer this compound orally (gavage) at different dosages (e.g., a low dose of 88 mg/kg/day and a high dose of 176 mg/kg/day).[13]

-

A control group should receive a vehicle (e.g., water).

-

A positive control group can be treated with a known antiviral drug (e.g., oseltamivir).

-

-

Viral Infection:

-

Following a period of stress and drug administration, intranasally infect the mice with a non-lethal dose of influenza virus (e.g., H1N1).

-

-

Monitoring and Sample Collection:

-

Monitor the mice daily for morbidity (body weight loss, signs of illness) and mortality for a defined period (e.g., 14 days).

-

At specific time points post-infection, euthanize subsets of mice and collect lung tissue and blood samples.

-

-

Analysis:

-

Viral Titer in Lungs: Homogenize lung tissue and determine the viral load using a TCID₅₀ assay on MDCK cells.

-

Gene Expression Analysis: Extract RNA from lung tissue and perform RT-qPCR to measure the expression of viral genes (e.g., NP) and host immune response genes (e.g., IFN-β, MAVS).

-

Protein Analysis: Use Western blotting to analyze the protein levels of key signaling molecules in the antiviral pathway.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Antiviral Action

This compound has been shown to reduce susceptibility to influenza A virus by modulating the mitochondrial antiviral signaling (MAVS) pathway.[14] It appears to reduce the expression of Mitofusin-2 (MFN2), a negative regulator of MAVS, thereby enhancing the innate immune response.[14]

Caption: this compound enhances antiviral signaling by reducing MFN2 expression.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and quantitative analysis of this compound from plant materials.

Caption: Workflow for this compound extraction and quantitative analysis.

Conclusion

The historical and traditional use of this compound-containing plants, particularly Isatis indigotica, provides a strong foundation for modern pharmacological research. The established antiviral properties of this compound, coupled with detailed analytical and experimental protocols, offer a clear path for further investigation and potential drug development. This guide serves as a foundational resource for scientists and researchers aiming to explore the therapeutic potential of these historically significant medicinal plants. Further research is warranted to quantify the this compound content in a wider range of traditionally used plants and to fully elucidate the mechanisms of action for their various historical applications.

References

- 1. journals.usamvcluj.ro [journals.usamvcluj.ro]

- 2. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activity and Quality Control of Erysimum cheiri (L.) Crantz - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Accelerating antiviral drug discovery: lessons from COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mitochondrial antiviral signaling protein: a potential therapeutic target in renal disease [frontiersin.org]

- 7. Cheiranthus, Wall-flower – MedicineTraditions - Medicine Traditions [medicinetraditions.com]

- 8. researchgate.net [researchgate.net]

- 9. Herbs in History: Cabbage [ahpa.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mitochondrial antiviral signaling protein: a potential therapeutic target in renal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Qualitative and quantitative analyses of goitrin–this compound in Isatis indigotica using supercritical fluid chromatography-photodiode array detector-mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Methodological & Application

Application Notes and Protocols for the Extraction of Epigoitrin from Plant Material

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction of epigoitrin, a bioactive compound with potential antiviral and anti-inflammatory properties, from various plant sources. The protocols focus on modern and conventional extraction techniques, offering a comparative overview to aid in the selection of the most suitable method for specific research and development needs.

Introduction to this compound and its Sources

This compound, the R-enantiomer of goitrin, is a sulfur-containing oxazolidinethione found in several members of the Brassicaceae family. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its reported biological activities. Key plant sources for this compound extraction include:

-

Woad (Isatis tinctoria, Isatis indigotica) : The roots and leaves of woad are traditional sources of this compound.

-

Orychophragmus violaceus : The seeds of this plant have been identified as a rich source of this compound.

The choice of extraction method can significantly impact the yield and purity of the extracted this compound. This document outlines three primary extraction methodologies: Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Conventional Solvent Extraction.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction technique is critical for maximizing the yield of this compound while minimizing extraction time and solvent consumption. The following table summarizes quantitative data for different extraction methods.

| Extraction Method | Plant Material | Solvent System | Key Parameters | This compound Yield | Reference |

| Microwave-Assisted Extraction (MAE) | Orychophragmus violaceus seeds | n-hexane and 65% Ethanol | Power: 393 W; Time: 29 min; Lower-phase liquid-solid ratio: 20 mL/g; Upper-phase liquid-solid ratio: 12 mL/g | 11.86 ± 0.47 mg/g | [1] |

| Ultrasound-Assisted Extraction (UAE) | Isatis indigotica Fort. leaves | 80% Methanol | Time: 25 min; Solid-to-liquid ratio: 1:34 g/mL; Temperature: 41°C | Not specifically reported for this compound, but optimized for indigo and indirubin. | [1][2] |

| Conventional Solvent Extraction | Isatis indigotica Fort. root | Water, followed by Diethyl Ether | Sonication in water for 1 hour, followed by liquid-liquid extraction with diethyl ether. | Not quantitatively reported in the provided search results. | [3] |

Experimental Protocols

Microwave-Assisted Extraction (MAE) Protocol

This protocol is optimized for the simultaneous extraction of oil and this compound from Orychophragmus violaceus seeds.

Materials and Equipment:

-

Dried and powdered Orychophragmus violaceus seeds

-

n-hexane

-

Ethanol (95%)

-

Deionized water

-

Microwave extraction system

-

Beakers and graduated cylinders

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Analytical balance

Procedure:

-

Sample Preparation: Weigh 10 g of powdered Orychophragmus violaceus seeds and place into the microwave extraction vessel.

-

Solvent Addition:

-

Add 120 mL of n-hexane (upper phase solvent).

-

Prepare a 65% aqueous ethanol solution. Add 200 mL of this solution to the extraction vessel (lower phase solvent).

-

-

Microwave Extraction:

-

Set the microwave irradiation power to 393 W.

-

Set the extraction time to 29 minutes.

-

Run the microwave extraction program.

-

-

Phase Separation: After extraction, allow the mixture to cool. The mixture will separate into two phases. Carefully decant the upper n-hexane phase (containing oil).

-

This compound Recovery:

-

Collect the lower ethanol-water phase containing this compound.

-

Centrifuge the solution to remove any solid plant material.

-

Concentrate the supernatant using a rotary evaporator to remove the ethanol.

-

The remaining aqueous solution can be further purified to isolate this compound.

-

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is a general procedure for the extraction of this compound from Isatis species.

Materials and Equipment:

-

Dried and powdered Isatis indigotica root or leaf material

-

Methanol or Ethanol (e.g., 80% aqueous solution)

-

Ultrasonic bath or probe sonicator

-

Beakers and graduated cylinders

-

Filtration apparatus (e.g., filter paper, vacuum flask)

-

Rotary evaporator

-

Analytical balance

Procedure:

-

Sample Preparation: Weigh 5 g of the powdered plant material and place it in a 250 mL beaker.

-

Solvent Addition: Add 170 mL of 80% methanol to the beaker (solid-to-liquid ratio of 1:34 g/mL).[1][2]

-

Ultrasonic Extraction:

-

Extraction and Filtration: After sonication, filter the mixture to separate the extract from the solid plant material.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to remove the methanol.

-

Further Processing: The resulting crude extract can be used for analysis or further purification.

Conventional Solvent Extraction Protocol

This protocol describes a traditional method for extracting this compound from Isatis indigotica root.

Materials and Equipment:

-

Dried and powdered Isatis indigotica root

-

Deionized water

-

Diethyl ether

-

Sonicator

-

Separatory funnel

-

Beakers and graduated cylinders

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Analytical balance

Procedure:

-

Initial Extraction:

-

Liquid-Liquid Extraction:

-

Concentration:

-

Combine the three diethyl ether extracts.

-

Evaporate the diethyl ether to dryness using a rotary evaporator or a stream of nitrogen.

-

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for analysis.[3]

Experimental Workflows

The following diagrams illustrate the general workflows for the described extraction methods.

References

- 1. Optimization of ultrasound-assisted extraction of indigo and indirubin from Isatis indigotica Fort. and their antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of ultrasound-assisted extraction of indigo and indirubin from Isatis indigotica Fort. and their antioxidant capacities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. waters.com [waters.com]

Application Notes and Protocols for Epigoitrin Quantification via High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of epigoitrin using High-Performance Liquid Chromatography (HPLC). The primary method detailed is a Normal-Phase HPLC (NP-HPLC) approach, which has been shown to effectively separate the chiral enantiomers this compound (R-goitrin) and goitrin (S-goitrin). This is crucial as pharmacokinetic studies indicate that this compound is the more biologically active of the two, possessing significant antiviral properties[1]. Traditional reversed-phase HPLC (RP-HPLC) methods often fail to resolve these enantiomers, which can lead to inaccurate quantification of the bioactive compound[1].

Introduction

This compound, an active alkaloid primarily found in the roots of Isatis indigotica (Ban Lan Gen), has garnered significant interest for its therapeutic potential, particularly its antiviral activities[1]. Accurate and reliable quantification of this compound is paramount for quality control of raw materials and finished products, as well as for pharmacokinetic and pharmacodynamic studies in drug development. This protocol outlines a validated method for the chiral separation and quantification of this compound.

Experimental Protocol: Normal-Phase HPLC (NP-HPLC)

This protocol is adapted from established methods for the chiral separation of goitrin enantiomers[2].

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Chiral Column: Chiralpak IC (250 mm x 4.6 mm, 5 µm) or equivalent chiral stationary phase.

-

Chemicals and Reagents:

-

n-Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Methanol (HPLC grade)

-

Diethyl ether (ACS grade)

-

Water (HPLC grade)

-

This compound and Goitrin analytical standards

-

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the chiral separation of this compound and goitrin.

| Parameter | Condition |

| Stationary Phase | Chiralpak IC (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 20°C |

| Detection Wavelength | 245 nm |

| Injection Volume | 10 µL |

Standard Solution Preparation

-

Stock Solutions: Accurately weigh and dissolve this compound and goitrin standards in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standards: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve a concentration range suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Isatis indigotica root)

This sample preparation method is adapted from a protocol for the analysis of goitrin and this compound from Isatis indigotica[1][3].

-

Extraction:

-

Weigh 100 mg of powdered, dried Isatis indigotica root into a suitable vessel.

-

Add 5 mL of water and sonicate for 1 hour.

-

Allow the mixture to sit for 1 hour at room temperature[1].

-

-

Centrifugation and Filtration:

-

Centrifuge the sample to pellet the solid material.

-

Filter the supernatant through a 0.45-µm filter[1].

-

-

Liquid-Liquid Extraction:

-

Transfer the filtered solution to a separatory funnel.

-

Add 5 mL of diethyl ether and perform a liquid-liquid extraction.

-

Repeat the extraction two more times, collecting the diethyl ether fractions[1].

-

-

Drying and Reconstitution:

-

Combine the diethyl ether extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 5 mL of methanol[1].

-

-

Final Filtration: Filter the reconstituted sample through a 0.22-µm syringe filter before injection into the HPLC system.

Data Presentation

The following table summarizes key quantitative data that should be obtained during method validation. Representative values are provided for reference.

| Parameter | Value |

| Retention Time (this compound) | Approx. 12 min |

| Retention Time (Goitrin) | Approx. 15 min |

| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |

| Limit of Detection (LOD) | 2.0 mg/L[2] |

| Limit of Quantification (LOQ) | 5.0 mg/L |

| Recovery | 95 - 105% |

| Precision (%RSD) | < 2% |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

This compound Signaling Pathway Context

Caption: Relationship of this compound to its precursor and enantiomer.

References

Application Note: LC-MS/MS Analysis of Epigoitrin and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract